molecular formula C25H25NO8 B14942848 3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide

3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide

Cat. No.: B14942848
M. Wt: 467.5 g/mol
InChI Key: XMZHUUWTSPSXHM-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is a complex organic compound featuring a furo[3,2-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furo[3,2-c]pyran core, followed by the introduction of the methoxyphenyl and trimethoxyphenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s bioactivity or solubility.

Scientific Research Applications

3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. For example, it may inhibit tubulin polymerization, leading to disruption of microtubule dynamics and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is unique due to its furo[3,2-c]pyran core and the presence of both methoxyphenyl and trimethoxyphenyl groups. These structural features contribute to its distinct bioactivity profile and potential therapeutic applications.

Properties

Molecular Formula

C25H25NO8

Molecular Weight

467.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]pyran-2-carboxamide

InChI

InChI=1S/C25H25NO8/c1-13-10-17-21(25(28)33-13)20(14-6-8-16(29-2)9-7-14)23(34-17)24(27)26-15-11-18(30-3)22(32-5)19(12-15)31-4/h6-12,20,23H,1-5H3,(H,26,27)

InChI Key

XMZHUUWTSPSXHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC)C(=O)O1

Origin of Product

United States

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